molecular formula C5H5F2N3O B2665607 5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2172183-28-5

5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B2665607
CAS No.: 2172183-28-5
M. Wt: 161.112
InChI Key: RZKUDMMLCJDHGZ-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a triazole ring, and an aldehyde functional group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in synthetic chemistry and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carbaldehyde typically involves the introduction of the difluoromethyl group onto a triazole ring. One common method is the difluoromethylation of a triazole precursor using difluorocarbene reagents. The reaction conditions often include the use of metal catalysts and specific solvents to facilitate the formation of the difluoromethyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and enzymes. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carbaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the difluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

IUPAC Name

5-(difluoromethyl)-1-methyltriazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2N3O/c1-10-4(5(6)7)3(2-11)8-9-10/h2,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKUDMMLCJDHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)C=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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